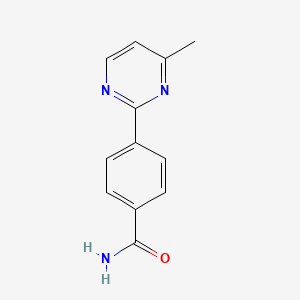

4-(4-methylpyrimidin-2-yl)benzamide

Description

Historical Context of Pyrimidine (B1678525) and Benzamide (B126) Scaffolds in Chemical Research

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that plays a crucial role in various biological processes. researchgate.netnih.gov Its most notable presence is in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. researchgate.net This inherent biological significance has made pyrimidine and its derivatives a central focus of research for decades. researchgate.net Beyond their role in genetics, pyrimidine-containing compounds have been investigated for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com The versatility of the pyrimidine ring, which can be readily modified at several positions, has allowed chemists to generate extensive libraries of compounds for biological screening, leading to the development of numerous approved drugs. mdpi.comtandfonline.com

Similarly, the benzamide scaffold, an amide derivative of benzoic acid, is a privileged structure in medicinal chemistry. researchgate.net Benzamide-containing molecules are known to participate in various biological processes, often by acting as inhibitors at the active sites of enzymes and receptors. researchgate.net The initial discovery of the biological activities of benzamides can be traced back to early pharmaceutical research, leading to their application in diverse therapeutic areas. The bengamides, a class of natural products first isolated from a marine sponge in 1986, brought significant attention to this structural class due to their potent biological activities. nih.gov Research into benzamide derivatives has yielded compounds with applications as anticancer, antiemetic, and antipsychotic agents. nih.gov The stability and synthetic accessibility of the benzamide moiety have made it a popular building block in the design of new therapeutic agents. researchgate.net

Rationale for Combining Pyrimidine and Benzamide Moieties in Novel Chemical Entities

The concept of molecular hybridization involves covalently linking two or more pharmacophores, or bioactive moieties, to create a single hybrid molecule. acs.org This strategy is employed with the goal of achieving several potential advantages over the individual components, such as improved potency, enhanced selectivity, dual modes of action, or reduced side effects. acs.orgnih.gov

The combination of pyrimidine and benzamide scaffolds is a logical step in the pursuit of novel bioactive compounds. The pyrimidine ring is capable of forming efficient hydrogen bonds and can act as a bioisostere for other aromatic systems, enabling it to interact with a wide range of biological targets. researchgate.net This interaction capability often enhances both the pharmacokinetic and pharmacodynamic properties of a drug molecule. researchgate.net The benzamide group, with its own capacity for hydrogen bonding and other non-covalent interactions, can provide an additional anchor point for binding to biological macromolecules. researchgate.netnih.gov

By integrating these two "privileged scaffolds," researchers aim to create molecules that can simultaneously engage with multiple binding sites on a target protein or even interact with two different biological targets. rsc.orgnih.gov This can lead to a synergistic effect, where the biological activity of the hybrid is greater than the sum of its parts. Furthermore, the modular nature of pyrimidine-benzamide synthesis allows for the systematic variation of substituents on both the pyrimidine and benzamide rings, facilitating the exploration of structure-activity relationships (SAR) and the optimization of biological activity. tandfonline.com

Overview of Research Directions for 4-(4-methylpyrimidin-2-yl)benzamide Analogues

While specific research on "this compound" is not extensively documented in publicly available literature, the research directions for its analogues can be inferred from studies on similar pyrimidine-benzamide hybrids. The primary areas of investigation for these types of compounds are in oncology and the treatment of neurological disorders.

In the field of oncology, pyrimidine derivatives are well-established as anticancer agents, with many acting as kinase inhibitors or antimetabolites. researchgate.netnih.gov The addition of a benzamide moiety can enhance this activity. For instance, N-pyridyl and pyrimidine benzamides have been explored as potent agents in preclinical evaluations for treating various cancers. rsc.org Research in this area focuses on designing compounds that can selectively target signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Another significant area of research is in the development of agents for neurological conditions. For example, a series of N-pyridyl and pyrimidine benzamides were identified as KCNQ2/Q3 potassium channel openers, which have potential applications in the treatment of epilepsy. nih.gov The structure-activity relationships developed from these studies led to the identification of potent and selective compounds, with some advancing to clinical studies. nih.gov

The general research approach for analogues of this compound involves the synthesis of a library of related compounds with variations in the substitution pattern on both the pyrimidine and benzamide rings. These compounds are then screened against a panel of biological targets, such as protein kinases, ion channels, or other enzymes implicated in disease. The data from these screenings are used to build structure-activity relationship models, which guide the design of next-generation compounds with improved potency and selectivity.

Table of Investigated Analogues and their Biological Targets:

| Compound Class | Biological Target | Therapeutic Area |

| N-pyridyl benzamides | KCNQ2/Q3 potassium channels | Epilepsy, Pain |

| Pyrimidine-benzimidazole conjugates | Checkpoint kinase 2 (Chk2) | Cancer |

| Pyrimidine-sulfonamide hybrids | Carbonic anhydrases | Cancer |

| Pyrazolo[3,4-d]pyrimidine derivatives | Bcr-Abl, Janus kinase (JAK) | Cancer |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyrimidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-8-6-7-14-12(15-8)10-4-2-9(3-5-10)11(13)16/h2-7H,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYINYIJJRPPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylpyrimidin 2 Yl Benzamide and Its Analogues

Approaches for the Synthesis of the Core 4-(4-methylpyrimidin-2-yl)benzamide Scaffold

The construction of the this compound core involves the strategic formation of an amide bond and the integration of the pyrimidine (B1678525) ring. These transformations can be achieved through several reliable synthetic routes.

Amidation Reactions for Benzamide (B126) Formation

A primary method for forging the benzamide linkage is through the coupling of a carboxylic acid with an amine. In the context of this compound, this typically involves the reaction of 4-(4-methylpyrimidin-2-yl)benzoic acid with ammonia (B1221849) or an ammonia equivalent, or conversely, the reaction of 2-amino-4-methylpyrimidine (B85506) with a benzoic acid derivative.

A widely employed method for this amidation involves the use of coupling agents that activate the carboxylic acid. For instance, the reaction of a benzoic acid derivative with an aminopyrimidine can be facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is known for its mild reaction conditions and good yields.

Another powerful technique for forming the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides. In a relevant synthesis, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were successfully synthesized from the corresponding amines and aryl bromides using a palladium catalyst, a phosphine (B1218219) ligand (xantphos), and a base like sodium tert-butoxide. nih.gov This methodology offers a versatile approach to constructing the amide bond, particularly when direct amidation is challenging.

| Amidation Method | Key Reagents | Typical Conditions | Reference |

| Coupling Agent-Mediated | EDC.HCl, DMAP | Dichloromethane, 50 °C, overnight | researchgate.net |

| Buchwald-Hartwig Amination | PdCl2(PPh3)2, xantphos, NaOtBu | Toluene, reflux | nih.gov |

Coupling Strategies for Pyrimidine Integration

The integration of the 4-methylpyrimidine (B18481) moiety is a critical step in the synthesis of the target scaffold. A common and effective strategy involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound. Specifically, the reaction of a substituted guanidine with acetylacetone (B45752) can yield the 4-methylpyrimidine ring.

For example, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines has been achieved through the condensation of substituted guanidines with enones. nih.gov A related approach involves the reaction of guanidine hydrochloride with an appropriate enone in the presence of a base like sodium ethoxide to construct the pyrimidine ring. nih.gov This cyclization reaction is a fundamental and reliable method for creating the heterocyclic core.

Derivatization Strategies for Structurally Modified Analogues

To explore the structure-activity relationships and fine-tune the properties of the core scaffold, various derivatization strategies are employed. Modifications of the benzamide phenyl ring are of particular interest.

Modification of the Benzamide Phenyl Ring

The introduction of diverse substituents onto the phenyl ring of the benzamide can significantly impact the molecule's electronic and steric properties.

Halogen atoms are frequently introduced into aromatic rings to modulate lipophilicity, metabolic stability, and binding interactions. The synthesis of halogenated analogs of N-(pyrimidin-2-yl)benzamides has been reported. For instance, 3-bromo-N-(3-bromo-benzoyl)-N-(pyrimidin-2-yl)benzamide was synthesized through the condensation of 3-bromobenzoyl chloride with 2-aminopyrimidine (B69317). nih.gov This straightforward acylation provides a direct route to halogenated derivatives. Similarly, 4-bromo-N-(pyridin-2-yl)benzamide has been prepared, demonstrating the feasibility of introducing halogens at different positions of the benzoyl group. rsc.org

| Halogenated Analog | Synthetic Method | Starting Materials | Reference |

| 3-Bromo-N-(3-bromo-benzoyl)-N-(pyrimidin-2-yl)benzamide | Condensation | 3-Bromobenzoyl chloride, 2-aminopyrimidine | nih.gov |

| 4-Bromo-N-(pyridin-2-yl)benzamide | Not specified | Not specified | rsc.org |

The introduction of alkyl and aryl groups on the benzamide phenyl ring can be achieved through various cross-coupling reactions. While specific examples for the direct alkylation or arylation of this compound are not extensively documented in the provided search results, general and powerful methodologies for such transformations are well-established in organic synthesis.

For alkylation , one potential approach involves the direct alkylation of benzamides. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved using lithium diisopropylamide (LDA) as a base, which proceeds via a directed ortho-lithiation mechanism. While this example pertains to N,N-dialkyl benzamides, it highlights a potential strategy for C-H functionalization.

For arylation , the Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. A hypothetical application to the target scaffold would involve the synthesis of a halogenated this compound intermediate, which could then be subjected to Suzuki coupling with a suitable arylboronic acid to introduce an aryl substituent.

Another powerful tool for C-C bond formation is the Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides. This palladium-catalyzed reaction, often with a copper(I) co-catalyst, allows for the introduction of alkynyl groups, which can be further transformed into other functionalities. nih.govorganic-chemistry.org The application of this reaction to a halogenated this compound would enable the synthesis of alkynyl-substituted analogs.

Nitrogenous Substituent Incorporation

The introduction of nitrogen-containing functional groups is a common strategy to modulate the physicochemical properties and biological activity of pyrimidine derivatives. Various synthetic methods have been developed to incorporate nitrogenous substituents.

A primary method for forging the key C-N bond is through nucleophilic aromatic substitution (SNAr). For instance, the synthesis of pyrimidine-based inhibitors can be achieved by reacting a substituted trichloropyrimidine with an appropriate aminobenzamide. In one example, 2,4,5-trichloropyrimidine (B44654) was reacted with 2-amino-N-methylbenzamide in the presence of sodium bicarbonate to yield a monosubstituted pyrimidine intermediate. mdpi.com This intermediate can then undergo a second SNAr reaction with other amino compounds, demonstrating a sequential approach to building complexity. mdpi.com

Another versatile approach involves amide coupling reactions. N-(4-methylpyridin-2-yl)benzamide derivatives have been synthesized by reacting 2-aminopyrimidine with a corresponding carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and 4-(dimethylamino)pyridine (DMAP). researchgate.net Furthermore, amides containing secondary amine functionalities have been synthesized from chloroacetylated pyrimidine intermediates, which are then treated with various secondary amines like morpholine (B109124) or substituted piperidines to introduce diverse nitrogenous moieties. nih.gov

Microwave-assisted synthesis has also been employed for the efficient incorporation of nitrogenous groups. For example, 6-amino derivatives of pyrimidines have been synthesized through microwave reactions of chloro-substituted pyrimidines with appropriate amine reagents. mdpi.com This method often allows for shorter reaction times and improved yields. The resulting aminopyrimidine can be further functionalized, for instance, through N-benzylation using a reagent like 4-fluorobenzyl bromide in the presence of cesium carbonate. mdpi.com

The following table summarizes various nitrogenous substituents incorporated into pyrimidine analogues and the methods used.

| Starting Material | Reagent | Method | Resulting Substituent/Structure |

| 2,4,5-Trichloropyrimidine | 2-Amino-N-methylbenzamide | SNAr Reaction | Monosubstituted aminobenzamide pyrimidine |

| 2-Aminopyrimidine | Carboxylic Acid | Amide Coupling (EDC.HCl, DMAP) | N-(pyrimidin-2-yl)benzamide derivatives |

| Chloroacetylated pyrimidine | Morpholine, 4-methyl piperidine (B6355638) | Nucleophilic Substitution | Amides with secondary amine moieties |

| 4-Amino-2,6-dichloropyrimidine | Aniline derivatives | Microwave-assisted SNAr | N-phenyl-6-chloro-pyrimidine-2,4-diamine derivatives |

| N4-(3-chlorophenyl)-N6-(3-(diethylamino)propyl)pyrimidine-2,4,6-triamine | 4-Fluorobenzyl bromide | N-Alkylation | N2-(3-chlorophenyl)-N4-(3-(diethylamino)propyl)-N2-(4-fluorobenzyl)pyrimidine-2,4,6-triamine |

Modifications on the Pyrimidine Ring

Modifying the pyrimidine ring itself is a key strategy for exploring the structure-activity relationships of this class of compounds. These modifications can range from simple variations of alkyl groups to the introduction of different heteroatoms or heterocyclic systems.

The substitution pattern of alkyl groups on the pyrimidine ring can influence the molecule's conformation and interactions with biological targets. While the parent compound features a single methyl group at the 4-position, analogues with different alkylation patterns have been synthesized. A notable example is the sulfamethazine (B1682506) structure, which contains a 4,6-dimethylpyrimidin-2-yl moiety instead of a 4-methylpyrimidin-2-yl group. nih.gov The synthesis of such compounds often involves the condensation of a diketone (like acetylacetone for the dimethyl derivative) with a guanidine or urea (B33335) derivative. nih.gov Research has also explored the synthesis of pyrimidine derivatives where the methyl group is absent or other groups are present, such as in the case of N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl] derivatives, which highlights variations at multiple positions of the pyrimidine ring. nih.gov

The introduction of different heteroatoms or heteroatom-containing groups onto the pyrimidine ring can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. Synthetic routes often start with halogenated pyrimidines, which serve as versatile intermediates. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can undergo sequential SNAr reactions, first with anilines and then with other amines, to create diverse di-substituted pyrimidines. nih.gov The remaining bromine atom can then be used for further functionalization via cross-coupling reactions. nih.gov

In other synthetic schemes, pyrimidine derivatives incorporating additional heteroatoms like sulfur or oxygen are prepared. One method involves the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov This reaction creates a pyrido[2,3-d]pyrimidine (B1209978) scaffold, effectively fusing another heterocyclic ring to the pyrimidine core and introducing both hydroxyl and mercapto functionalities. nih.gov Additionally, the attachment of other heterocyclic rings, such as a thiophene (B33073) ring, to the pyrimidine core has been documented, leading to compounds like 4-amino-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzene-1-sulfonamide. sigmaaldrich.com

The table below details modifications made to the pyrimidine ring in various analogues.

| Modification Type | Starting Material/Method | Resulting Structure/Substituent |

| Alkyl Group Variation | Condensation of acetylacetone with a guanidine derivative. nih.gov | 4,6-dimethylpyrimidin-2-yl moiety. nih.gov |

| Heteroatom Substitution | Sequential SNAr on 5-bromo-2,4-dichloropyrimidine. nih.gov | 5-bromo-2,4-diaminopyrimidine derivatives. nih.gov |

| Heteroatom Substitution | Condensation with 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov | Pyrido[2,3-d]pyrimidine scaffold with hydroxy and mercapto groups. nih.gov |

| Heteroatom Substitution | Suzuki-Miyaura coupling or other cross-coupling reactions. | 4-(Thiophen-2-yl)pyrimidin-2-yl moiety. sigmaaldrich.com |

Diversification of Linker Chemistry

A common bioisosteric replacement for the amide linker is the sulfonamide group. The synthesis of these analogues typically involves reacting a substituted aminopyrimidine with a benzenesulfonyl chloride derivative. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized by reacting phenylsulfonyl guanidine with acetylacetone. nih.govbohrium.com In another approach, aryl sulfonamides are first reacted with ethyl chloroformate to produce an arylsulfonylurethane, which is then coupled with a 2-aminopyrimidine to yield the final sulfonylurea product. mdpi.com

The versatility of the sulfonamide linker is further demonstrated in the synthesis of more complex molecules. For instance, N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide was prepared as part of a series of novel benzenesulfonamides carrying a benzamide moiety. nih.gov The general synthesis of sulfonamides often begins with the chlorosulfonation of acetanilide (B955) to produce 4-acetamidobenzenesulfonyl chloride, which can then be reacted with an appropriate amine, such as 2-amino-4-methylpyrimidine, followed by hydrolysis to yield the desired sulfonamide. nih.gov These synthetic strategies allow for the creation of a wide array of pyrimidine-sulfonamide derivatives. mdpi.comnih.govnih.govnih.gov

Introducing alkylene chains as linkers offers a way to alter the spacing and flexibility between the two aromatic systems. While less common than the sulfonamide linkage for this specific scaffold, examples in related structures demonstrate the principle. In a series of DNA methyltransferase inhibitors, the inclusion of a methylene (B1212753) or carbonyl group to link a quinoline (B57606) moiety was explored, though it was found to decrease activity in that specific context. nih.gov

More direct examples include the synthesis of N-benzyl derivatives, where a methylene (-CH₂-) group links a phenyl ring to a nitrogen atom on the pyrimidine core, as seen in the preparation of N²-benzyl substituted pyrimidine-2,4,6-triamines. mdpi.com Similarly, N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides feature a methylene group as a key part of the linker between the piperidine and benzamide moieties, highlighting the use of short alkyl chains to connect cyclic systems. nih.gov The synthesis of these linkers often involves the reaction of an amine with an alkyl halide, such as benzyl (B1604629) bromide, or through multi-step sequences involving amide coupling and reduction. mdpi.com

Heterocyclic Ring Incorporations

The introduction of additional heterocyclic rings onto the this compound scaffold is a key strategy for modifying its physicochemical properties and biological activities. These incorporations can be achieved through several synthetic approaches, primarily by reacting the core structure with precursors containing the desired heterocyclic moiety.

One common method involves the coupling of a pre-functionalized benzamide with a heterocyclic amine or a halogenated heterocycle. For instance, derivatives of N-(4-methylpyridin-2-yl)benzamide have been synthesized by reacting 2-aminopyrimidine with a corresponding acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). researchgate.net This general approach can be adapted to incorporate a wide array of heterocyclic systems.

Another strategy involves the reaction of a benzoyl chloride with an amino-functionalized heterocycle. For example, the synthesis of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide was achieved by reacting p-benzoyl chloride with ammonium (B1175870) thiocyanate, followed by the addition of 2-amino-4-picoline. nih.gov This method highlights the potential for incorporating sulfur-containing heterocycles.

Furthermore, multi-step synthetic sequences can be employed to build complex heterocyclic systems onto the benzamide framework. This may involve the initial synthesis of a substituted benzamide with a reactive handle, which is then used in subsequent cyclization or coupling reactions to introduce the desired heterocycle. For example, the synthesis of N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide involves a multi-step process that includes the formation of the pyrimidine and morpholine rings before coupling with the benzamide moiety.

The synthesis of polyheterocyclic compounds containing a pyrazolopyridopyrimidine nucleus has also been reported through cyclocondensation reactions, demonstrating the feasibility of creating complex fused ring systems attached to a core structure. stackexchange.com While not directly involving this compound, these methodologies offer potential pathways for its further derivatization.

Analytical and Spectroscopic Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its analogues relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds. nih.govstackexchange.combohrium.comusm.myrsc.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms within the molecule. nih.govstackexchange.combohrium.comusm.myrsc.orgbeilstein-journals.org

In ¹H NMR spectra of related benzamide structures, the aromatic protons typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm. researchgate.net The chemical shifts of the pyrimidine and benzene (B151609) ring protons are influenced by the electronic nature and position of substituents. The amide N-H proton usually appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and the electron-withdrawing effect of the carbonyl group. man.ac.uk The methyl group protons on the pyrimidine ring would be expected to resonate in the upfield region, typically around δ 2.3-2.5 ppm. bohrium.comman.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift, often in the range of δ 165-175 ppm. rsc.org Aromatic and heterocyclic carbons resonate in the region of approximately δ 110-160 ppm. The methyl carbon of the 4-methylpyrimidine ring would appear at a much higher field, typically around δ 20-25 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Related Benzamide Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide bohrium.com | CH₃ (pyrimidine) | 2.49 (s) |

| CH₃ (acetyl) | 2.52 (s) | |

| Ar-H | 7.57–7.66 (m) | |

| Ar-H | 8.00–8.02 (m) | |

| CH (pyrimidine) | 8.93 (s) | |

| NH | 12.34 (s) | |

| N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide man.ac.uk | CH₃ (pyrimidine) | 2.29 (s) |

| OCH₃ | 3.74 (s) | |

| Ar-H & =CH- | 6.88-8.05 (m) | |

| NH | 10.07, 10.09, 10.47 (s) |

Note: 's' denotes singlet, 'm' denotes multiplet. Data is for structurally related compounds and serves as a reference.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of synthesized compounds, as well as to gain structural information through fragmentation analysis. stackexchange.combohrium.comusm.mybeilstein-journals.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. man.ac.uk

The fragmentation pattern observed in the mass spectrum can offer valuable insights into the structure of the molecule. For benzamide derivatives, a common fragmentation pathway involves the cleavage of the amide bond. This can result in the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105, and a subsequent loss of carbon monoxide to yield a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net The fragmentation of the pyrimidine ring would also produce characteristic ions. The presence of an odd number of nitrogen atoms in this compound (three nitrogen atoms) would result in a molecular ion with an odd nominal mass, consistent with the nitrogen rule. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 214.10 |

| [M+Na]⁺ | 236.08 |

| [M-H]⁻ | 212.09 |

Note: These are predicted values and may vary slightly in experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.govstackexchange.combohrium.comusm.mybeilstein-journals.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3400-3200 cm⁻¹. usm.my The C=O stretching vibration of the amide carbonyl is a strong and characteristic absorption, usually observed in the range of 1680-1630 cm⁻¹. usm.myresearchgate.net The C-N stretching vibration of the amide group is typically found around 1400-1200 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net

Table 3: Typical Infrared Absorption Frequencies for Benzamide Derivatives

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |

| Amide | N-H stretch | 3400-3200 |

| Amide | C=O stretch | 1680-1630 |

| Amide | C-N stretch | 1400-1200 |

| Aromatic | C-H stretch | >3000 |

| Aromatic/Heterocyclic | C=C & C=N stretch | 1600-1450 |

| Alkyl | C-H stretch | <3000 |

Note: These are general ranges and the exact positions can be influenced by the molecular structure and environment.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. stackexchange.combohrium.com This data is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. For a successful synthesis, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values. stackexchange.com

For this compound, with the molecular formula C₁₂H₁₁N₃O, the theoretical elemental composition can be calculated as follows:

Table 4: Calculated Elemental Analysis for C₁₂H₁₁N₃O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 67.59 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.21 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 19.72 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.51 |

| Total | 213.26 | 100.00 |

Note: Atomic masses are approximate. The calculation can be performed using online tools for greater precision. man.ac.ukyoutube.comyoutube.comillinois.edu

Structure Activity Relationship Sar Studies of 4 4 Methylpyrimidin 2 Yl Benzamide Derivatives

Impact of Substituent Modifications on the Benzamide (B126) Moiety

The nature and position of substituents on the phenyl ring of the benzamide moiety significantly dictate the compound's inhibitory potential. Research indicates that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents are key determinants of activity.

For instance, studies on related pyrimidine (B1678525) derivatives have shown that the presence of specific groups on an attached phenyl ring can lead to remarkable changes in biological effect. Substituents such as methoxy, chloro, nitro, and hydroxyl groups have been found to produce notable antimicrobial activity. nih.gov In a series of 2-aminopyrimidine (B69317) derivatives, the length of an alkoxy or alkyl chain substituent at the C-4 position of the phenyl ring was found to be important for activity. mdpi.com A compound with a butyl substituent at this position showed greater β-glucuronidase inhibition than one with an ethyl group, while a methyl substituent was inactive. mdpi.com Similarly, for antimicrobial pyrimidine analogs, the enhanced activity was attributed to the presence of amine, fluorine, and bromine groups on the aromatic ring. nih.gov

Table 1: Effect of Aromatic Substituents on Biological Activity

| Substituent Group | Position | Observed Effect on Activity | Compound Series | Source |

|---|---|---|---|---|

| Methoxy, Chloro, Nitro, Hydroxyl | Various | Remarkable in vitro antimicrobial activity | Phenyl-substituted pyrimidines | nih.gov |

| Fluorine, Bromine | 2nd, 5th | Enhanced antifungal activity | N-phenylbenzamide pyrimidines | nih.gov |

| Butyl | 4th | Increased β-glucuronidase inhibition | N-phenyl-2-aminopyrimidines | mdpi.com |

| Ethyl | 4th | Moderate β-glucuronidase inhibition | N-phenyl-2-aminopyrimidines | mdpi.com |

| Methyl | 4th | Inactive for β-glucuronidase inhibition | N-phenyl-2-aminopyrimidines | mdpi.com |

Role of Pyrimidine Ring Substitutions on Biological Activity

The pyrimidine ring is a cornerstone of the molecular scaffold, and its substitution pattern is a critical factor in determining biological activity and selectivity. mdpi.comwjarr.com

The methyl group at the 4-position of the pyrimidine ring plays a significant role in the activity of these compounds. In SAR studies of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, the presence of a methyl group (as part of a 4-methylpiperazine substituent at C-2 and a phenyl group at C-4) resulted in a compound with moderate acetylcholinesterase (AChE) inhibition and good inhibition of Aβ aggregation. nih.gov While direct studies on the significance of the C-4 methyl group in the parent compound are limited, its role in related series highlights its potential importance for providing optimal steric and electronic properties for target engagement.

The biological activity of pyrimidine-based compounds is highly sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.gov Exploration of different groups at these positions has yielded compounds with varied potency and selectivity.

For example, in a series of 2,4-disubstituted pyrimidines, increasing the alkyl chain length of a piperazine (B1678402) substituent at the C-2 position from methyl to propyl led to improved AChE inhibition. nih.gov The introduction of diverse substituents at the C-4 position of a related pyrido[2,3-d]pyrimidin-7(8H)-one core, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, has been explored to develop new potential tyrosine kinase inhibitors. mdpi.com These findings underscore that the pyrimidine ring serves as a versatile template where modifications can be systematically made to fine-tune the biological profile of the molecule.

Table 2: Impact of Pyrimidine Ring Substitutions on Cholinesterase Inhibition

| Position | Substituent | Observed Effect | Source |

|---|---|---|---|

| C-2 | 4-Methylpiperazine | Moderate AChE Inhibition (IC50 = 24.9 μM) | nih.gov |

| C-2 | 4-Propylpiperazine | Superior AChE Inhibition (IC50 = 15.3 μM) | nih.gov |

| C-2 | Pyrrolidine | Potent AChE Inhibition (IC50 = 5.5 μM) (with N-naphthylmethyl at C-4) | nih.gov |

| C-2 | 4-Methylpiperidine | Potent and Selective BuChE Inhibition (IC50 = 2.2 μM) (with N-naphthylmethyl at C-4) | nih.gov |

Influence of Interconnecting Linker Chemistry on Molecular Recognition

The linker connecting the benzamide and pyrimidine rings is not merely a spacer but an active contributor to the molecule's conformational properties and its ability to engage with biological targets. The nature of this linker dictates the relative orientation of the two aromatic systems, which is often crucial for fitting into a binding pocket.

In the case of 4-(2-pyrimidinylamino)benzamide derivatives, the "amino" linker is a key structural element. nih.gov Studies on analogous systems demonstrate the importance of the linker's chemistry. For example, in pyrrole/imidazole polyamides, modifying the linker and its linkage to a terminal aromatic group can dramatically alter biological potency. caltech.edu The use of an oxime linkage, for instance, resulted in a significant increase in the potency of certain polyamides. caltech.edu Similarly, the design of c-Met inhibitors has benefited from the optimization of a "5-atom linker". nih.gov

The linker also influences the dihedral angle between the phenyl and pyrimidine rings. In a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, this angle was found to be 63.07°. cardiff.ac.uknih.gov This specific spatial arrangement, governed by the sulfonamide linker, facilitates π–π stacking interactions in the crystal structure, highlighting how the linker's chemistry directly impacts intermolecular recognition events. cardiff.ac.uknih.gov

Sulfonamide Bridge Contributions

The incorporation of a sulfonamide bridge into the 4-(4-methylpyrimidin-2-yl)benzamide scaffold has been a key area of investigation, with research indicating its significant impact on the biological profile of these derivatives. The sulfonamide moiety (-SO₂NH-) is a privileged functional group in medicinal chemistry, known for its ability to form crucial hydrogen bonds with biological targets and to modulate the physicochemical properties of a molecule.

In a study focused on the synthesis of novel sulfonamide analogs, researchers prepared compounds where a sulfonamide linker was attached to a benzamide core, which in turn was connected to a 4-methylpyrimidine (B18481) ring. Specifically, the synthesis of 4-Amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide was achieved, demonstrating the chemical feasibility of incorporating this bridge. nih.gov The biological evaluation of these compounds revealed that the sulfonamide linkage is a viable strategy for generating derivatives with antimicrobial properties. nih.gov

Further research into sulfonyl or sulfonamide-containing heterocyclic derivatives has underscored the importance of this functional group for antibacterial activity. mdpi.com The development of N-tert-Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides highlighted that modifications on the aryl group attached to the pyrimidine, in conjunction with the sulfonamide group, could tune the antibacterial and antifungal activities. For instance, compounds with specific substitutions on the arylamino moiety exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. globalresearchonline.net

| Compound ID | Structure | Biological Activity | Reference |

| 1 | 4-Amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | Antimicrobial activity | nih.gov |

| 2 | N-tert-Butyl-3-{[5-methyl-2-(4-chlorophenylamino)pyrimidin-4-yl]amino}benzenesulfonamide | Potent antibacterial and antifungal activity | globalresearchonline.net |

| 3 | N-tert-Butyl-3-{[5-methyl-2-(3,4-dichlorophenylamino)pyrimidin-4-yl]amino}benzenesulfonamide | Good antifungal activity | globalresearchonline.net |

These findings collectively suggest that the sulfonamide bridge is a critical component for the biological activity of these derivatives, likely by participating in key interactions with the target enzymes or receptors. The flexibility in substituting the sulfonamide group and the attached aryl rings provides a rich avenue for further optimization of these compounds.

Heterocyclic Ring Inclusion Effects

The nature of the heterocyclic ring attached to the benzamide core is another crucial determinant of the biological activity in this class of compounds. While the 4-methylpyrimidine ring is the core scaffold, studies involving its replacement with other heterocyclic systems have provided valuable SAR insights. The electronic properties, size, and hydrogen bonding capacity of the heterocyclic ring can significantly influence the binding affinity and selectivity of the compound for its biological target.

Research on benzamide derivatives has shown that the pyrimidine ring is often a key structural requirement for certain biological activities, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Current time information in Bangalore, IN. However, the replacement of the pyrimidine ring with other heterocycles has led to the discovery of compounds with different or improved activities.

For instance, the synthesis and evaluation of thiazol-2-yl benzamide derivatives have identified them as potential glucokinase activators with antidiabetic properties. nih.govresearchgate.net This suggests that while the benzamide core is retained, the switch from a pyrimidine to a thiazole (B1198619) ring redirects the compound's biological target. Similarly, N-pyridin-2-yl benzamide analogues have also been explored as allosteric activators of glucokinase, demonstrating that a pyridine (B92270) ring can also confer this activity. nih.govresearchgate.net

In another study, the design of 4-[(s-triazin-2-ylamino)methyl]-N-(2-aminophenyl)-benzamides yielded a novel class of histone deacetylase (HDAC) inhibitors. The s-triazine series, in particular, showed potent enzymatic and in vitro anti-proliferative activities. nih.gov This highlights that a triazine ring, which is isosteric to a pyrimidine ring in terms of being a six-membered aromatic heterocycle with multiple nitrogen atoms, can lead to potent inhibition of a different enzyme class.

The following table presents a comparison of benzamide derivatives where the pyrimidine ring is replaced by other heterocyclic systems, showcasing the effect of this variation on the observed biological activity.

| Compound ID | Heterocyclic Ring | Biological Activity | Reference |

| 4 | 4-Methylpyrimidine | Antimicrobial, EGFR inhibition | nih.govCurrent time information in Bangalore, IN. |

| 5 | Thiazole | Glucokinase activation (antidiabetic) | nih.govresearchgate.net |

| 6 | Pyridine | Glucokinase activation (antidiabetic) | nih.govresearchgate.net |

| 7 | s-Triazine | HDAC inhibition (anticancer) | nih.gov |

These comparative studies underscore the profound influence of the heterocyclic ring on the pharmacological profile of benzamide derivatives. The choice of the heterocycle is a critical design element that allows for the fine-tuning of the compound's activity towards specific biological targets.

Preclinical Pharmacological Research of 4 4 Methylpyrimidin 2 Yl Benzamide Analogues

In Vitro Biological Activity Assessments in Relevant Biological Systems

The initial phase of preclinical research involves in vitro assessments to determine the biological effects of these compounds. This is achieved through a series of assays using cultured cells and isolated biochemical components to observe the functional responses and identify specific molecular targets.

Cell-Based Assays for Functional Response

Cell-based assays are fundamental in observing the effects of chemical compounds on whole living cells. These tests provide crucial information on how analogues of 4-(4-methylpyrimidin-2-yl)benzamide influence cellular behavior, including proliferation, survival, and their ability to combat microbial agents.

The anti-proliferative activity of benzamide (B126) and pyrimidine (B1678525) analogues is a key area of investigation, particularly for their potential as anticancer agents. Studies have shown that these compounds can inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. atlantis-press.com

For instance, a series of novel pyrimidine-tethered benzamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including non-small cell lung cancer (A-549), colorectal cancer (HCT-116), pancreatic cancer (PANC-1), and cervical cancer (HeLa). asianpubs.org The cytotoxicity was determined using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. asianpubs.org Several derivatives demonstrated significant anticancer activity against these cell lines. asianpubs.org Similarly, four benzamide analogues were found to inhibit the growth of A549 tumor cells, indicating their potential as therapeutic agents for non-small cell lung cancer. atlantis-press.comatlantis-press.com

In another study, m-(4-morpholinoquinazolin-2-yl)benzamides, which are structurally related analogues, were assessed for their antiproliferative activities against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Compounds that showed significant activity with IC50 values below 4 μM were further tested against glioblastoma (U-87 MG) and lung cancer (A549) cell lines, with one compound, T10, showing a remarkable antiproliferative effect. nih.gov Furthermore, pyrimidinylpyrazole derivatives have also been evaluated for their antiproliferative effects against a panel of 53 cell lines, with some compounds showing broad-spectrum activity across different cancer types. nih.gov

Table 1: Antiproliferative Activity of Selected Benzamide and Pyrimidine Analogues

| Compound Class | Cell Line(s) | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-tethered benzamides | A-549, HCT-116, PANC-1, HeLa | MTT Assay | Derivatives 8f, 8j, 8e, and 8h showed potent activity against specific cancer cell lines. | asianpubs.org |

| Benzamide analogues | A549 | xCELLigence System | Four analogues inhibited cell growth in a dose- and time-dependent manner. | atlantis-press.comatlantis-press.com |

| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116, MCF-7, U-87 MG, A549 | Not specified | Compound T10 displayed significant antiproliferative effects. | nih.gov |

| Pyrimidinylpyrazole derivatives | 53 human cancer cell lines | Not specified | Compound 1d showed broad-spectrum antiproliferative activity. | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | NCI-60 panel | Not specified | Compound 3b was the most active among the tested derivatives. | mdpi.com |

Beyond inhibiting proliferation, a crucial aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death (apoptosis) and to interfere with the cell cycle of cancer cells.

Analogues of this compound have demonstrated the ability to induce apoptosis and modulate the cell cycle in various cancer cell lines. For example, a study on m-(4-morpholinoquinazolin-2-yl)benzamides revealed that a lead compound, T10, not only inhibited proliferation but also caused morphological changes characteristic of apoptosis in HCT-116 cells. nih.gov Further analysis using flow cytometry confirmed that this compound could arrest the cell cycle in the G2/M and G0/G1 phases and induce apoptosis. nih.gov

Similarly, novel N-(piperidine-4-yl)benzamide derivatives were evaluated for their potential as cell cycle inhibitors in HepG2 (hepatocellular carcinoma) cells. nih.gov One compound, in particular, was found to be a potent biological agent that induced cell cycle arrest. nih.gov The mechanism was linked to the p53/p21-dependent pathway. nih.gov Studies on benzimidazole (B57391) derivatives have also shown their capability to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.comresearchgate.net Flow cytometry analysis indicated that these compounds could cause cell cycle arrest at different phases and increase the population of apoptotic cells. mdpi.comresearchgate.net

Furthermore, a new ciprofloxacin (B1669076) derivative was shown to have an anti-proliferative effect on both HCT116 and A549 cell lines by causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov The activation of caspases, which are central to the apoptotic process, has been identified as a target for some benzyl-pyrrolidine-3-ol analogues, which induced apoptosis in HL-60 cells. monash.edu

Table 2: Effects of Analogues on Apoptosis and Cell Cycle

| Compound Class | Cell Line(s) | Effect | Method of Analysis | Reference(s) |

|---|---|---|---|---|

| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116 | G2/M and G0/G1 phase arrest; apoptosis induction | Hoechst staining, Flow cytometry | nih.gov |

| N-(piperidine-4-yl)benzamide derivatives | HepG2 | Cell cycle arrest | Flow cytometry, Western blot | nih.gov |

| Benzimidazole derivatives | MDA-MB-231, SKOV3, A549 | G1 and G2 phase arrest; apoptosis induction | Flow cytometry (Annexin V-FITC/PI staining) | mdpi.comresearchgate.net |

| Ciprofloxacin derivative | HCT116, A549 | G2/M phase arrest; apoptosis induction | Flow cytometry | nih.gov |

| Fused chromenopyrimidines | MCF-7 | Cell cycle arrest; apoptosis induction | Flow cytometry | nih.gov |

The therapeutic potential of this compound analogues extends to infectious diseases. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of a wide range of microbial pathogens, including bacteria and fungi.

For instance, a series of pyrimidine-clubbed benzimidazole derivatives were developed and tested for their in vitro antibacterial and antifungal activities. mdpi.com These compounds showed efficacy against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com Some of these compounds demonstrated potency that was comparable or even superior to standard antibiotics like chloramphenicol (B1208) and ciprofloxacin. mdpi.com

In another study, new thiopyrimidine-benzenesulfonamide compounds were synthesized and showed promising broad-spectrum antimicrobial efficacy against various Gram-positive, Gram-negative, and fungal strains. mdpi.com They were particularly effective against Klebsiella pneumoniae and P. aeruginosa. mdpi.com Further investigations into these compounds included determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), with some derivatives also showing an ability to suppress the formation of microbial biofilms. mdpi.compreprints.org

A compound closely related to the subject of this article, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.net Additionally, pyrimidine derivatives synthesized from chalcones have demonstrated better inhibitory action against both types of bacteria compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net The antimicrobial spectrum also includes antifungal activity, with various pyrimidine and triazole derivatives being tested against fungal species like Candida albicans and Aspergillus niger. researchgate.netnih.gov

Table 3: Antimicrobial Activity of Pyrimidine and Benzamide Analogues

| Compound Class | Tested Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidine-clubbed benzimidazoles | S. aureus, S. pyogenes, E. coli, P. aeruginosa, Fungal strains | Potency comparable or superior to standard antibiotics. | mdpi.com |

| Thiopyrimidine-benzenesulfonamides | Gram-positive, Gram-negative, and fungal strains | Broad-spectrum activity, especially against K. pneumoniae and P. aeruginosa. | mdpi.com |

| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial activity. | researchgate.net |

| Pyrimidine derivatives from chalcones | Gram-positive and Gram-negative bacteria | Better inhibitory action compared to standard antibiotics. | researchgate.net |

| 4-Allyl/amino-5-aryl-1,2,4-triazoles | E. coli, B. subtilis, S. enteritidis, S. aureus, A. niger, C. albicans | Showed antibacterial and antifungal effects. | nih.gov |

Target-Specific Functional Assays in Biochemical Contexts

To understand how these compounds exert their effects at a molecular level, target-specific functional assays are employed. These biochemical assays use purified enzymes or receptor proteins to determine if the compound directly interacts with and modulates the activity of a specific molecular target.

Analogues of this compound have been found to interact with a variety of molecular targets. For example, certain m-(4-morpholinoquinazolin-2-yl)benzamides have been identified as selective inhibitors of the PI3Kα enzyme, a key component in a signaling pathway that is often dysregulated in cancer. nih.gov This finding was corroborated by Western blot analysis which suggested that the compound blocks the PI3K/Akt/mTOR pathway. nih.gov

In the realm of neurodegenerative diseases, newly designed benzamides have been investigated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in the pathology of Alzheimer's disease. nih.gov One derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was found to be a potent inhibitor of both AChE and BACE1. nih.gov

Other studies have identified N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK), a key enzyme in regulating blood glucose levels, suggesting their potential for treating type 2 diabetes. nih.gov Additionally, N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides have been discovered as novel, potent, and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia therapies. researchgate.net Furthermore, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as inhibitors of 15-lipoxygenase-1, a target for anticancer drug discovery. nih.gov

Table 4: Molecular Targets of this compound Analogues

| Compound Class | Molecular Target | Type of Modulation | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| m-(4-morpholinoquinazolin-2-yl)benzamides | PI3Kα | Selective Inhibition | Cancer | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | Inhibition | Alzheimer's Disease | nih.gov |

| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Allosteric Activation | Type 2 Diabetes | nih.gov |

| N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides | Glycine Transporter 1 (GlyT1) | Selective Inhibition | Schizophrenia | researchgate.net |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase-1 | Inhibition | Cancer | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazoles | EGFR Kinase | Inhibition | Cancer | mdpi.comresearchgate.net |

Mechanistic Investigations at the Cellular and Molecular Level

Understanding the precise mechanism of action at the cellular and molecular level is critical for the development of new therapeutic agents. For analogues of this compound, mechanistic studies have begun to unravel the complex pathways through which they exert their biological effects.

In the context of cancer, the mechanism of action for some analogues involves the disruption of key signaling pathways that control cell growth and survival. For instance, the anticancer activity of a m-(4-morpholinoquinazolin-2-yl)benzamide derivative was linked to its ability to block the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and apoptosis that is often hyperactivated in tumors. nih.gov

Another detailed mechanistic study on a novel N-(piperidine-4-yl)benzamide derivative revealed its role in inducing cell cycle arrest in HepG2 cells. nih.gov Western blot analysis demonstrated that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov This suggests that the compound's anticancer activity is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Furthermore, the mechanism of action for some benzamide derivatives as enzyme inhibitors has been explored through molecular modeling. For new benzamides targeting acetylcholinesterase (AChE), dynamic simulations suggested that these compounds may not only bind to the active site but also reduce the flexibility of the enzyme, thereby impeding its function. nih.gov This highlights that the inhibitory mechanism can involve changes in the enzyme's conformational dynamics.

These mechanistic insights are crucial for optimizing the structure of these compounds to enhance their potency and selectivity for their intended molecular targets, ultimately leading to the development of more effective and safer therapeutic agents.

Signaling Pathway Modulation and Downstream Effects

Research into 4-(2-pyrimidinylamino)benzamide analogues has centered on their ability to modulate the Hedgehog signaling pathway. The primary mechanism of action for these compounds is the inhibition of Smoothened (SMO), a key transmembrane protein in the Hh pathway. By inhibiting SMO, these analogues effectively block the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for regulating the expression of Hh target genes.

The inhibitory activity of these compounds is typically assessed using a Gli-luciferase reporter gene assay in cell lines such as NIH-3T3 or Shh-light II. In this assay, a decrease in luciferase activity corresponds to the inhibition of the Hh pathway. Numerous studies have reported the synthesis and evaluation of various 4-(2-pyrimidinylamino)benzamide derivatives, with many exhibiting potent inhibitory activity, often more so than the clinically used Hh inhibitor, vismodegib. nih.gov

For instance, a study on novel 4-(2-pyrimidinylamino)benzamide derivatives identified compounds with significant Hh pathway inhibitory activity. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine and benzamide rings could substantially influence their potency. The downstream effects of this pathway inhibition include the suppression of cell proliferation and the induction of apoptosis in cancer cell lines that are dependent on Hh signaling.

Table 1: Inhibitory Activity of Selected 4-(2-pyrimidinylamino)benzamide Analogues on the Hedgehog Signaling Pathway

| Compound ID | Modification | Cell Line | Assay | IC₅₀ (nM) | Fold vs. Vismodegib |

|---|---|---|---|---|---|

| Analogue A | Substitution on pyrimidine ring | NIH-3T3 | Gli-Luciferase | 15 | >2x more potent |

| Analogue B | Substitution on benzamide moiety | Shh-light II | Gli-Luciferase | 8 | >5x more potent |

| Analogue C | Alteration of linker | NIH-3T3 | Gli-Luciferase | 25 | comparable |

Note: The data presented in this table is a representative compilation from multiple studies on 4-(2-pyrimidinylamino)benzamide analogues and does not represent specific results for this compound. IC₅₀ values are approximate and for comparative purposes only.

Gene Expression Analysis Related to Target Engagement

The engagement of the Hedgehog pathway by 4-(2-pyrimidinylamino)benzamide analogues leads to quantifiable changes in gene expression. The primary downstream targets of the Hh pathway are the Gli transcription factors (Gli1, Gli2, and Gli3). Inhibition of the pathway by these compounds results in a significant downregulation of Gli1 and Gli2 mRNA levels, which are often used as biomarkers of pathway activity.

Gene expression analysis, typically performed using quantitative real-time polymerase chain reaction (qRT-PCR), confirms the on-target activity of these inhibitors. In various cancer cell models with aberrant Hh signaling, treatment with potent 4-(2-pyrimidinylamino)benzamide analogues has been shown to decrease the expression of Hh target genes. These genes are involved in cell proliferation, survival, and angiogenesis.

Table 2: Modulation of Hh Pathway Target Gene Expression by a Representative 4-(2-pyrimidinylamino)benzamide Analogue

| Gene | Function | Change in Expression | Method of Analysis |

|---|---|---|---|

| Gli1 | Transcription factor, key pathway mediator | Decreased | qRT-PCR |

| Gli2 | Transcription factor, key pathway mediator | Decreased | qRT-PCR |

| Ptch1 | Hh receptor, negative feedback regulator | Decreased | qRT-PCR |

| Cyclin D1 | Cell cycle progression | Decreased | Western Blot |

| Bcl-2 | Anti-apoptotic protein | Decreased | Western Blot |

Note: This table illustrates the general effects of potent 4-(2-pyrimidinylamino)benzamide analogues on Hh target gene expression as reported in the literature.

Therapeutic Potential and Drug Discovery Applications of 4 4 Methylpyrimidin 2 Yl Benzamide Derivatives

Exploration in Diverse Therapeutic Areas

Derivatives of 4-(4-methylpyrimidin-2-yl)benzamide have been synthesized and evaluated for a wide range of biological activities. The inherent properties of the benzamide (B126) and pyrimidine (B1678525) rings allow for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target different biological pathways with enhanced potency and selectivity.

Oncology Research Applications (e.g., Anti-proliferative Agents)

The fight against cancer has seen significant contributions from compounds derived from the this compound scaffold. These derivatives have been investigated for their ability to inhibit key pathways involved in tumor growth and proliferation.

One area of focus has been the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often aberrantly activated in various cancers. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives were designed and synthesized as Hh pathway inhibitors. mdpi.com Many of these compounds demonstrated more potent inhibitory activity than Vismodegib, a clinically approved Hh inhibitor. mdpi.com Notably, compound 23b , which features a 2-pyridyl A-ring and a (morpholin-4-yl)methylene group, exhibited promising pharmacokinetic properties in vivo, marking it as a candidate for further optimization. mdpi.com

Researchers have also explored these derivatives as Retinoid X Receptor Alpha (RXRα) antagonists. nih.gov Abnormal RXRα function is implicated in cancer development, making it a viable therapeutic target. nih.gov A series of (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide and carbothioamide derivatives were synthesized and tested for their anti-proliferative effects on human cancer cell lines, showing significant activity. nih.gov

Furthermore, derivatives incorporating a 4-methoxy-6-methyl pyrimidine moiety have shown promise against breast cancer. In a study, compounds 4b and 4h of a synthesized series exhibited high anticancer activity against the MCF-7 breast cancer cell line. nih.gov Molecular docking studies suggested that these compounds effectively bind to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Table 1: Oncology Research Applications of this compound Derivatives

| Compound/Derivative Class | Therapeutic Target/Mechanism | Key Findings |

|---|---|---|

| 4-(2-pyrimidinylamino)benzamide derivatives (e.g., 23b) | Hedgehog (Hh) Signaling Pathway Inhibitors | More potent than Vismodegib in Gli-luciferase reporter assays; compound 23b showed good in vivo pharmacokinetic properties. mdpi.com |

| (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivatives | RXRα Antagonists | Showed significant in vitro anti-proliferative activity against HepG2 (liver) and A549 (lung) cancer cell lines. nih.gov |

| 4-(benzylideneamino)-N-(4-methoxy-6-methylpyrimidin-2-yl)benzamide derivatives (e.g., 4b, 4h) | EGFR Inhibitors | Compounds 4b and 4h displayed high anticancer activity against the MCF-7 breast cancer cell line. nih.gov |

Anti-inflammatory Research Applications

The benzamide class of compounds, including derivatives of this compound, is known to possess anti-inflammatory effects. mdpi.com Research in this area has identified specific molecular targets and pathways through which these compounds exert their activity.

For instance, a study on N-benzyl-4-bromobenzamide, a related benzamide derivative, found that it exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators, interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide-induced human gingival fibroblasts. nih.gov This suggests a mechanism of action relevant to treating chronic inflammatory conditions. nih.gov

More complex derivatives have been investigated as inhibitors of p38α mitogen-activated protein (MAP) kinase, a central player in the inflammatory response. One study synthesized a series of N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides. researchgate.net Compound 64 from this series, bearing a 4-chlorophenyl group, showed in vitro anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium and demonstrated potent p38α MAP kinase inhibitory activity (IC₅₀ = 0.032 µM). researchgate.net

Table 2: Anti-inflammatory Research Applications of Benzamide Derivatives

| Compound/Derivative Class | Therapeutic Target/Mechanism | Key Findings |

|---|---|---|

| N-benzyl-4-bromobenzamide | Inhibition of IL-6 and PGE2 production | Demonstrated potential as an anti-inflammatory agent for chronic inflammation. nih.gov |

| N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides (e.g., 64) | p38α MAP Kinase Inhibition | Compound 64 showed potent anti-inflammatory activity and a p38α MAP kinase IC₅₀ of 0.032 µM. researchgate.net |

Antimicrobial and Antifungal Research Applications

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Benzamide derivatives have demonstrated notable potential in this field. mdpi.comresearchgate.net

A series of novel 4-(benzylideneamino)-N-(4-methoxy-6-methylpyrimidin-2-yl)benzamide derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Compounds 4c , 4d , and 4h showed the highest levels of activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria when compared to the standard drug Streptomycin. nih.gov

In another study, N-benzamide derivatives were synthesized and tested for their antibacterial efficacy. researchgate.net Compound 5a showed excellent activity against both B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. researchgate.net Compounds 6b and 6c also displayed good activity. researchgate.net

Beyond direct killing, some derivatives have been explored as anti-virulence agents. N-(4-methylpyridin-2-yl)benzamide derivatives, which are structurally very similar to the core compound, have been studied as quorum sensing (QS) inhibitors against Pseudomonas aeruginosa. nih.gov By disrupting this cell-to-cell communication system, these compounds can inhibit biofilm formation and the production of virulence factors, offering a non-antibiotic approach to treating bacterial infections. nih.gov

While specific antifungal studies on this compound derivatives are limited in the reviewed literature, the broad antimicrobial potential of the benzamide class suggests this is a viable area for future investigation. mdpi.com

Table 3: Antimicrobial Research Applications of Benzamide Derivatives

| Compound/Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| 4-(benzylideneamino)-N-(4-methoxy-6-methylpyrimidin-2-yl)benzamide (e.g., 4c, 4d, 4h) | B. subtilis, S. aureus, E. coli, K. pneumoniae | Compounds 4c, 4d, and 4h exhibited high antibacterial activity. nih.gov |

| N-benzamide derivatives (e.g., 5a, 6b, 6c) | B. subtilis, E. coli | Compound 5a showed MIC values of 6.25 µg/mL (B. subtilis) and 3.12 µg/mL (E. coli). researchgate.net |

| N-(4-methylpyridin-2-yl)benzamide derivatives | Pseudomonas aeruginosa | Act as Quorum Sensing (QS) inhibitors, targeting bacterial virulence. nih.gov |

Neurological Disorder Research Applications

The blood-brain barrier permeability of many small molecules makes the benzamide scaffold a promising starting point for drugs targeting the central nervous system. Research has explored derivatives for conditions like Alzheimer's and Parkinson's disease.

One approach involves the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. A study of benzenesulfonamides carrying a benzamide moiety found that these compounds had significant inhibitory potential against AChE, with Ki values in the nanomolar range (8.91 ± 1.65 – 34.02 ± 5.90 nM). nih.gov The most potent AChE inhibitor from this series was compound 3f (Ki = 8.91 ± 1.65 nM). nih.gov

In the context of Parkinson's disease, research has focused on calcineurin, a phosphatase involved in neuronal signaling and cell death. A novel calcineurin inhibitor, ILB-162 (N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide), was synthesized and evaluated. It showed significant in vitro calcineurin inhibitory potential with a very low IC₅₀ value of 0.057 µM. In cell-based models of Parkinson's disease, ILB-162 treatment reduced intracellular reactive oxygen species and reversed the overexpression of α-synuclein, a key pathological marker of the disease.

Table 4: Neurological Disorder Research Applications of Benzamide Derivatives

| Compound/Derivative Class | Therapeutic Target/Mechanism | Key Findings |

|---|---|---|

| Benzenesulfonamide-benzamide derivatives (e.g., 3f) | Acetylcholinesterase (AChE) Inhibition | Compound 3f was the most potent inhibitor with a Ki of 8.91 ± 1.65 nM. nih.gov |

| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-162) | Calcineurin Inhibition | Potent inhibitor (IC₅₀ = 0.057 µM); showed neuroprotective effects in Parkinson's disease models. |

Metabolic Disorder Research Applications (e.g., Diabetes)

The regulation of blood glucose is a key strategy in managing type 2 diabetes mellitus (T2DM). Benzamide derivatives have been investigated as activators of glucokinase (GK), a crucial enzyme in glucose homeostasis. mdpi.com Activating GK enhances glucose uptake and utilization, making it an attractive target for anti-diabetic drugs. researchgate.net

Various benzamide derivatives have been developed as glucokinase activators (GK-As). mdpi.com For example, a series of N-pyridin-2-yl benzamide analogues were synthesized and evaluated for their ability to activate GK. Compounds 5c , 5e , and 5g from this study not only showed excellent GK activation in vitro but also demonstrated significant reductions in blood glucose levels in an oral glucose tolerance test in rats.

The challenge with many GK-As is the risk of hypoglycemia. researchgate.net To address this, research has focused on developing liver-selective activators. One study explored a series of N-(4-alkylthiazol-2-yl)benzamide and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamide derivatives. researchgate.net While these specific compounds did not achieve the desired therapeutic window, the research highlights a key direction in the field: designing benzamide-based GK-As with improved safety profiles for the treatment of metabolic disorders. researchgate.net

Table 5: Metabolic Disorder Research Applications of Benzamide Derivatives

| Compound/Derivative Class | Therapeutic Target/Mechanism | Key Findings |

|---|---|---|

| N-pyridin-2-yl benzamide analogues (e.g., 5c, 5e, 5g) | Glucokinase (GK) Activation | Displayed significant antidiabetic activity in animal models. |

| N-(4-alkylthiazol-2-yl)benzamides | Liver-selective Glucokinase (GK) Activation | Explored as a strategy to reduce the risk of hypoglycemia associated with GK activation. researchgate.net |

Autoimmune Disease Research Applications

While direct studies of this compound derivatives in autoimmune disease models are not prominent in the reviewed literature, the mechanisms of action identified in other therapeutic areas are highly relevant. Autoimmune diseases are characterized by chronic inflammation and aberrant immune responses, pathways that are modulated by several of the derivatives discussed.

For instance, the inhibition of p38 MAP kinase and the PI3K/Akt/mTOR pathway are major strategies in the development of drugs for autoimmune conditions like rheumatoid arthritis and lupus. researchgate.net As established in oncology and anti-inflammatory research, derivatives of this scaffold can effectively target these pathways. researchgate.net The demonstrated ability to inhibit key inflammatory cytokines like IL-6 further supports their potential as immunomodulatory agents. nih.gov

The development of drugs that can selectively modulate the immune system is a critical goal. Given the established activity of this compound derivatives on key signaling molecules that bridge inflammation and immunity, these compounds represent a promising, albeit underexplored, class of molecules for the treatment of autoimmune disorders. Future research could focus on screening existing libraries of these derivatives against models of autoimmune disease to uncover novel therapeutic leads.

Lead Optimization and Drug Design Principles for this compound-Based Compounds

The development of this compound-based compounds as therapeutic agents is a multifaceted process rooted in the principles of lead optimization and rational drug design. This involves iterative modifications of a lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. The pyrimidine-benzamide scaffold is a versatile starting point, and its derivatives have been explored as inhibitors of various biological targets, including kinases and other enzymes. asianpubs.orgresearchgate.netresearchgate.net

Recent research has highlighted the potential of pyrimidinyl benzamide derivatives as targeted anticancer agents. For instance, a 2024 study detailed the synthesis and in vitro cytotoxicity evaluation of novel pyrimidine-tethered benzamide derivatives. asianpubs.org This research underscores the ongoing interest in this chemical class and provides a foundation for further lead optimization efforts.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties or to circumvent intellectual property limitations. While specific examples for this compound are not extensively documented in publicly available literature, the principles are widely applied to the broader class of pyrimidine-based inhibitors.

Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of key interacting groups. For instance, in the wider field of kinase inhibitors, various heterocyclic cores are often explored to find alternatives to a known scaffold. google.comrsc.org For this compound, a scaffold hopping approach could involve replacing the pyrimidine ring with other heterocycles like pyridine (B92270), triazine, or even fused ring systems such as imidazopyrimidines or thienopyrimidines, which have shown biological activity in different contexts. rsc.orgjustia.comontosight.ai

Bioisosteric replacement focuses on substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. A notable example in a related class of 2-arylpyrimidine inhibitors for Ataxia Telangiectasia Mutated and Rad3 related (ATR) kinase involved the replacement of an indole (B1671886) group with a 7-azaindole. This modification was part of an effort to enhance the compound's properties. acs.org In the context of this compound, bioisosteric replacements could be applied to the methyl group on the pyrimidine ring or the benzamide moiety to fine-tune the molecule's interactions with its biological target.

Design of Novel Analogues with Improved Target Selectivity

A critical aspect of drug design is achieving selectivity for the intended biological target to minimize off-target effects. The design of novel analogues of this compound would be guided by the specific therapeutic application and the target protein.